Cinnamyl Alcohol-d9
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Overview
Description
Cinnamyl Alcohol-d9 is a deuterated form of cinnamyl alcohol, a naturally occurring organic compound found in cinnamon. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and reaction mechanisms. This compound retains the aromatic and allylic alcohol structure of cinnamyl alcohol, making it a valuable tool in both synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl Alcohol-d9 can be synthesized through several methods. One common approach involves the reduction of cinnamaldehyde-d9 using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic processes. For example, engineered strains of Escherichia coli can be used to convert cinnamic acid-d9 into this compound through a series of enzymatic reactions. This method is advantageous due to its scalability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl Alcohol-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamaldehyde-d9 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to dihydrothis compound using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Cinnamaldehyde-d9.
Reduction: Dihydrothis compound.
Substitution: Cinnamyl chloride-d9.
Scientific Research Applications
Cinnamyl Alcohol-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of cinnamyl alcohol in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Cinnamyl Alcohol-d9 involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as cinnamyl alcohol dehydrogenase, which converts it into cinnamaldehyde-d9. This conversion is crucial for its biological activity and potential therapeutic effects. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the system .
Comparison with Similar Compounds
Similar Compounds
Cinnamyl Alcohol: The non-deuterated form, commonly found in cinnamon.
Cinnamaldehyde: The aldehyde form, known for its strong fragrance and flavor.
Cinnamic Acid: The carboxylic acid form, used in the synthesis of various derivatives.
Uniqueness
Cinnamyl Alcohol-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it easier to trace and study its behavior in complex systems, offering insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C9H10O |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(E)-1,1,2,3-tetradeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,4D,5D,6D,7D,8D2 |
InChI Key |
OOCCDEMITAIZTP-LPSSVFIWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C([2H])([2H])O)/[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.